Pyrrolidine-2,2,5,5-d4
Description
The Pyrrolidine (B122466) Scaffold as a Prototypical Nitrogen Heterocycle in Research
The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry and organic synthesis. nih.gov This scaffold is present in numerous FDA-approved drugs and a vast array of biologically active natural products, such as nicotine (B1678760) and tryptamine. Its prevalence stems from its unique physicochemical properties, including its basicity, hydrophilicity, and rigid, three-dimensional structure.
The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. nih.gov The nitrogen atom imparts basicity and can act as a hydrogen bond acceptor, while the carbon atoms can be functionalized to explore diverse chemical space. nih.gov These features make the pyrrolidine scaffold a versatile and highly valued building block for the design and synthesis of new therapeutic agents and functional molecules.
Table 2: Physicochemical Property Comparison
| Compound | LogP | pK_BHX_ | Polar Surface Area (Ų) | Notes |
|---|---|---|---|---|
| Pyrrolidine | 0.46 | 2.59 | 12.03 | Saturated, non-planar, basic nitrogen. nih.gov |
| Pyrrole | 0.75 | 0.15 | 15.79 | Aromatic, planar, much less basic. nih.gov |
| Cyclopentane | 3.00 | N/A | 0 | Non-polar, hydrophobic hydrocarbon. nih.gov |
Specific Academic Context of Pyrrolidine-2,2,5,5-d4 as a Deuterated Analogue
This compound is the deuterated version of pyrrolidine where the four hydrogen atoms on the carbon atoms adjacent to the nitrogen (the α-positions) are replaced by deuterium (B1214612). This specific labeling pattern makes it a highly useful tool in several research contexts.
The primary application of this compound is as an internal standard for quantitative mass spectrometry. When researchers need to measure the concentration of pyrrolidine or a pyrrolidine-containing compound in a complex mixture, such as a biological sample, they can add a known amount of this compound. Because it is nearly identical to the analyte, it experiences similar losses during sample preparation and variations in instrument response. nih.gov However, its increased mass (by four daltons) allows the mass spectrometer to detect it as a separate entity from the natural, non-deuterated compound, enabling highly accurate quantification. sepscience.comrsc.org
Furthermore, the synthesis and use of α-deuterated pyrrolidines are of significant interest in mechanistic and synthetic chemistry. cymitquimica.com Developing methods to create such molecules with high levels of deuterium incorporation is an active area of research. Current time information in Bangalore, IN. These compounds can be used to study reaction mechanisms involving the α-C-H bonds, such as those in catalytic cycles or enzymatic transformations. The stability of the C-D bond at these positions can also be exploited to influence reaction pathways or to create drug candidates with improved metabolic profiles, as substitution at the α-position can block metabolism by certain enzymes. mdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C4H9N |
|---|---|
Molecular Weight |
75.15 g/mol |
IUPAC Name |
2,2,5,5-tetradeuteriopyrrolidine |
InChI |
InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/i3D2,4D2 |
InChI Key |
RWRDLPDLKQPQOW-KHORGVISSA-N |
Isomeric SMILES |
[2H]C1(CCC(N1)([2H])[2H])[2H] |
Canonical SMILES |
C1CCNC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrrolidine 2,2,5,5 D4 and Deuterated Pyrrolidine Derivatives
Deuterium (B1214612) Incorporation via Reductive Pathways
Reductive methodologies offer a direct and efficient means of introducing deuterium atoms into the pyrrolidine (B122466) ring system. The use of deuterated reducing agents allows for the stereospecific and high-yielding synthesis of isotopically labeled compounds.
Synthesis of Pyrrolidine-2,2,5,5-d4 via Reduction of Cyclic Imides with Deuterated Reducing Agents
A primary route for the synthesis of this compound involves the reduction of a suitable cyclic imide precursor, such as succinimide, with a powerful deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is a commonly employed reagent for this transformation. gsjm-hydride.com LiAlD₄ serves as a source of deuterium anions (D⁻), which effectively reduce the carbonyl groups of the imide to methylene groups. The reaction proceeds via the nucleophilic attack of the deuteride on the carbonyl carbons, followed by the elimination of the oxygen atoms. This method is advantageous for its high efficiency in deuterium incorporation at specific positions.
Another deuterated reducing agent, sodium borodeuteride (NaBD₄), can also be utilized for the introduction of deuterium into the α-positions of the pyrrolidine ring, although it is a milder reducing agent compared to LiAlD₄. organic-chemistry.org The choice of reducing agent and reaction conditions can be tailored to achieve the desired level of deuteration and regioselectivity.
Catalytic Hydrogen-Deuterium Exchange (HDE) Strategies
Catalytic Hydrogen-Deuterium Exchange (HDE) represents a versatile and atom-economical approach for the deuteration of pyrrolidine derivatives. This method involves the use of a transition metal catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O).
Metal-Catalyzed HDE in Pyrrolidine Ring Systems
Various transition metals have demonstrated catalytic activity in the HDE of N-heterocycles. rsc.orgrsc.org Ruthenium complexes, such as NHC-supported trihydrides (Cp(NHC)RuH₃), have shown excellent catalytic activity for H/D exchange in pyridine and other N-heterocycles under mild conditions and with low catalyst loading. rsc.orgrsc.org Similarly, ruthenium nanocatalysts have been effective for the deuteration and tritiation of various heterocyclic substructures using D₂ or T₂ gas as the isotopic source. nih.gov Iridium-based catalysts have also been employed for the selective deuteration of nitrogen-containing heterocycles. acs.org Raney nickel has been utilized in a continuous flow system for the H/D exchange on a wide range of nitrogen-containing heterocycles, including pyridines and imidazoles. chemrxiv.org
These metal-catalyzed HDE reactions often proceed through the activation of C-H bonds, allowing for the direct replacement of hydrogen with deuterium. The choice of catalyst and reaction conditions can influence the efficiency and regioselectivity of the deuterium incorporation.
Chemo- and Regioselective Deuteration of Pyrrolidine C-H Bonds
Achieving chemo- and regioselectivity in the deuteration of pyrrolidine C-H bonds is a significant challenge. However, strategic use of catalysts and directing groups can provide control over the position of deuterium incorporation. For instance, NHC-supported ruthenium hydride complexes have demonstrated high regioselectivity, favoring the exchange at sp²-hybridized C-H bonds over sp³-hybridized C-H bonds in N-heterocyclic compounds. rsc.org
Palladium-catalyzed C(sp³)–H arylation of pyrrolidines, utilizing a directing group, has been shown to proceed with excellent regio- and stereoselectivity, indicating the potential for directing group strategies in selective deuteration reactions. acs.org The development of catalysts that can selectively activate specific C-H bonds in the pyrrolidine ring is an active area of research, aiming to provide precise control over the deuteration pattern.
Asymmetric Synthesis Approaches for Stereospecifically Deuterated Pyrrolidines
The synthesis of stereospecifically deuterated pyrrolidines, where the deuterium atom is incorporated into a chiral center, is of particular interest for studying reaction mechanisms and for the development of chiral drugs with altered metabolic profiles. rsc.org
Catalytic Asymmetric 1,3-Dipolar Cycloaddition for α-Deuterated Pyrrolidines
A powerful strategy for the construction of enantioenriched α-deuterated pyrrolidine derivatives involves the combination of H/D exchange with a catalytic asymmetric 1,3-dipolar cycloaddition reaction. rsc.orgnih.gov This approach utilizes a transition-metal catalyst, such as a copper(I) complex, to facilitate both the H/D exchange of a glycine-derived aldimine ester with D₂O and the subsequent asymmetric [3+2] cycloaddition with an alkene. rsc.orgnih.gov
This method allows for the efficient synthesis of a wide range of enantioenriched pyrrolidine derivatives with high levels of deuterium incorporation at the α-position and excellent stereoselectivities. nih.gov The process is characterized by the use of readily available substrates, an inexpensive and safe deuterium source (D₂O), and mild reaction conditions. rsc.org The success of this strategy hinges on the thermodynamically and kinetically favored cleavage of the α-C–H bond over the α-C–D bond to generate the key N-metallated α-deuterated azomethine ylide intermediate. rsc.orgnih.gov
| Method | Key Features | Deuterium Source | Catalyst | Products |
| Reduction of Cyclic Imides | Direct, high deuterium incorporation | LiAlD₄, NaBD₄ | - | This compound, α-deuterated pyrrolidines |
| Metal-Catalyzed HDE | Atom-economical, versatile | D₂, D₂O | Ru, Ir, Ni | Deuterated pyrrolidine derivatives |
| Asymmetric 1,3-Dipolar Cycloaddition | Stereospecific, high enantioselectivity | D₂O | Cu(I) complex | Enantioenriched α-deuterated pyrrolidines |
Sequential Deprotonation-Deuteration Methods
Sequential deprotonation-deuteration represents a classical yet effective strategy for the site-specific installation of deuterium at the α-position of the pyrrolidine ring. This method hinges on the generation of a carbanion intermediate by treating an N-protected pyrrolidine with a strong base, followed by quenching the anion with a deuterium source. The regioselectivity and stereoselectivity of this process are critical aspects, often controlled by the choice of the protecting group, the base, and the reaction conditions.
A notable example of this approach is the asymmetric deprotonation-deuteration of N-Boc-pyrrolidine. In a study by Beak and co-workers, the use of sec-butyllithium in the presence of a chiral ligand, (-)-sparteine, facilitates the enantioselective removal of a proton at the C2 position. The resulting chiral organolithium intermediate is then trapped with a deuterium source, such as methanol-d1 (MeOD), to yield enantioenriched α-deuterated N-Boc-pyrrolidine nih.gov. This method established a foundational strategy for accessing chiral deuterated pyrrolidines. The efficiency of the deuterium incorporation and the enantiomeric excess of the product are highly dependent on the reaction parameters.
This methodology has also been featured as a key step in the total synthesis of complex natural products, such as phenanthroindolizidine alkaloids rsc.org. In these syntheses, the asymmetric deprotonation of the N-Boc-pyrrolidine core, followed by reaction with an electrophile (or in this case, a deuterium source), allows for the precise installation of a stereocenter, which can be controlled by the choice of the sparteine enantiomer rsc.org.
Table 1: Key Features of Sequential Deprotonation-Deuteration of N-Boc-Pyrrolidine
| Feature | Description | Reference |
| Substrate | N-Boc-pyrrolidine | nih.gov |
| Base/Ligand | sec-Butyllithium / (-)-Sparteine | nih.gov |
| Deuterium Source | Methanol-d1 (MeOD) | nih.gov |
| Key Intermediate | Chiral α-lithiated N-Boc-pyrrolidine | nih.gov |
| Outcome | Enantioenriched α-deuterated N-Boc-pyrrolidine | nih.gov |
| Application | Synthesis of chiral building blocks; total synthesis of alkaloids | rsc.org |
Emerging Techniques in Deuterium Installation for Complex Pyrrolidine Structures
The demand for complex deuterated molecules, particularly for use as internal standards in metabolic studies and as pharmacologically active compounds with enhanced metabolic stability, has driven the development of novel and more efficient synthetic methods. For pyrrolidine structures, emerging techniques are moving towards catalytic and more versatile approaches that offer high levels of deuterium incorporation under mild conditions.
One of the most significant recent advancements is the combination of Hydrogen/Deuterium (H/D) exchange with catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. nih.govrsc.orgresearchgate.net This strategy enables the efficient synthesis of a wide array of enantioenriched pyrrolidine derivatives with high levels of deuterium incorporation at the α-position nih.govrsc.org. The process typically involves a copper(I)-catalyzed H/D exchange on a glycine-derived aldimine ester using deuterium oxide (D₂O) as an inexpensive and safe deuterium source. This step generates a deuterated azomethine ylide precursor in situ. Subsequent 1,3-dipolar cycloaddition with an alkene furnishes the α-deuterated pyrrolidine product with excellent stereoselectivity nih.govrsc.org. The success of this method relies on the kinetically favored cleavage of the α-C-H bond over the newly formed α-C-D bond during the generation of the key N-metallated azomethine ylide intermediate rsc.org.
Another powerful emerging technique is metal-catalyzed Hydrogen Deuterium Exchange (HDE). HDE methods are particularly valuable for the late-stage deuteration of complex molecules, offering a way to introduce deuterium into a molecule that already possesses much of its final structure. researchgate.net For pyrrolidines and other aliphatic amines, various transition metal catalysts can facilitate the exchange of C-H bonds with deuterium from sources like D₂ gas or D₂O researchgate.net. While achieving high site-selectivity can be a challenge, continuous-flow technologies using iterative runs are being explored to enhance isotopic purity and control the location of deuterium incorporation researchgate.net.
Table 2: Comparison of Emerging Deuteration Techniques for Pyrrolidines
| Technique | Catalyst/Reagents | Deuterium Source | Key Advantages | Reference |
| H/D Exchange & 1,3-Dipolar Cycloaddition | Cu(I) complex / Base | D₂O | High enantioselectivity; high D-incorporation; mild conditions; readily available substrates. | nih.govrsc.org |
| Metal-Catalyzed HDE | Transition metals (e.g., Ru, Pd) | D₂ gas, D₂O | Applicable to late-stage functionalization of complex molecules. | researchgate.net |
| Domino Keteniminium/Iminium Activation | Triflic acid / Triethylsilane-d₁ | Et₃SiD | Metal-free; divergent synthesis of α- and/or β-deuterated amines. | rsc.org |
Furthermore, a metal-free approach for the divergent synthesis of selectively deuterated amines, including pyrrolidine derivatives, has been developed using ynamides as starting materials rsc.org. This method involves a domino sequence of keteniminium and iminium ion activation using a combination of triflic acid and a deuterated silane (e.g., triethylsilane-d₁). By carefully choosing the reagents, this strategy allows for the selective incorporation of deuterium at the α and/or β positions of the amine, providing a versatile tool for creating specifically labeled complex pyrrolidines rsc.org. These cutting-edge methods represent the forefront of deuterated pyrrolidine synthesis, offering chemists a more robust and flexible toolkit.
Elucidation of Reaction Mechanisms and Pathways Using Pyrrolidine 2,2,5,5 D4
Application of Kinetic Isotope Effects (KIEs) with Pyrrolidine-2,2,5,5-d4
The kinetic isotope effect is a change in the reaction rate when an atom in the reactants is substituted with one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant for the lighter isotopologue (kH) to that of the heavier one (kD). The study of KIEs using this compound provides profound insights into the transition states of reactions involving the pyrrolidine (B122466) moiety, particularly those that involve breaking the C-H bonds at the 2- and 5-positions.
The C-H bonds adjacent to the nitrogen atom in pyrrolidine are frequently targeted in functionalization reactions, including oxidation, alkylation, and arylation. nih.gov Determining whether the cleavage of this C-H bond is part of the rate-determining step (RDS) is crucial for understanding the reaction mechanism. This compound is an ideal substrate for these investigations.
When a reaction involving C-H activation at the α-position is performed with both standard pyrrolidine and its deuterated analogue, a comparison of their reaction rates yields the KIE value.
A primary KIE (typically kH/kD > 2) is observed when the C-H/C-D bond is broken during the rate-determining step of the reaction. princeton.edu The magnitude of the KIE can provide further details about the symmetry of the transition state.
A secondary KIE (typically kH/kD is close to 1) occurs when the C-H/C-D bond is not broken in the RDS but its environment changes (e.g., rehybridization of the carbon atom). wikipedia.org
The absence of a significant KIE (kH/kD ≈ 1) suggests that C-H bond cleavage is not involved in the rate-determining step. princeton.edu
For instance, in a hypothetical metal-catalyzed α-arylation of pyrrolidine, a large primary KIE would support a mechanism where the C-H bond cleavage is the slowest step. Conversely, a KIE near unity would suggest that another step, such as oxidative addition or reductive elimination, is rate-limiting.
Table 1: Interpretation of KIE Values in C-H Activation of Pyrrolidine
| Observed kH/kD Value | Type of KIE | Mechanistic Implication for C-H/C-D Bond at Positions 2 & 5 |
| ~ 1 | No KIE | Bond is not broken or disturbed in the rate-determining step. |
| 0.7 - 1.4 | Secondary | Bond is not broken, but hybridization or steric environment changes in the RDS. wikipedia.org |
| 2 - 8 | Primary | Bond is broken in the rate-determining step. princeton.edu |
| > 10 | Primary | Often indicates quantum tunneling, especially in hydrogen atom transfer. epfl.ch |
This compound is instrumental in distinguishing between concerted and stepwise reaction mechanisms. nih.govresearchgate.net For example, in 1,3-dipolar cycloaddition reactions where an azomethine ylide is generated from a pyrrolidine derivative, the mechanism of ylide formation can be probed. nih.gov
Consider a reaction where a base removes a proton from the α-position to form an intermediate. If this proton abstraction is the rate-determining step and occurs concurrently with another bond-forming or bond-breaking event (a concerted process), a significant primary KIE would be expected.
In contrast, if the reaction proceeds through a stepwise mechanism where a proton is first removed to form a stable intermediate, which then proceeds to the next step, the KIE will depend on which step is rate-limiting.
If the initial deprotonation is the slow, rate-determining step, a primary KIE would be observed. princeton.edu
By measuring the reaction rates for both Pyrrolidine-H4 and Pyrrolidine-d4 at the α-positions, chemists can map the energy landscape of the reaction and rule out potential pathways. nih.gov
Probing Radical Reactions and Atom Transfer with Deuterated Pyrrolidines
Radical reactions often proceed via hydrogen atom transfer (HAT) mechanisms, where a radical species abstracts a hydrogen atom from a substrate. nih.gov The strength of the C-H bond is a critical factor in these processes. Since the C-D bond is stronger than the C-H bond, deuteration at the reactive site significantly slows down the rate of hydrogen atom abstraction.
In radical-based intramolecular HAT processes, deuterium (B1214612) can effectively act as a "protecting group" to prevent unwanted side reactions. nih.govrsc.org For a molecule with multiple C-H bonds, a radical may abstract a hydrogen atom from an undesired position. By strategically replacing susceptible C-H bonds with stronger C-D bonds, the reaction can be directed to the desired site.
Competition experiments using substrates like N-chloro-2-methylpiperidine and its deuterated analogues have demonstrated the effectiveness of this strategy. nih.gov In these experiments, an N-centered radical is generated, which can abstract a hydrogen atom from different positions within the molecule. The use of this compound in similar studies would show a marked preference for abstraction at the β-positions (C-3 or C-4) over the deuterated α-positions (C-2 or C-5). This allows for selective functionalization at the β-position, a transformation that is otherwise challenging to achieve. researchgate.net
Table 2: Competitive Selectivity in Radical HAT
| Substrate | Site of H/D Abstraction | Relative Rate of Abstraction | Outcome |
| N-chloro-pyrrolidine | α-C-H | Faster | Favors α-functionalization |
| N-chloro-pyrrolidine-2,2,5,5-d4 | α-C-D | Slower | Disfavors α-functionalization |
| N-chloro-pyrrolidine-2,2,5,5-d4 | β-C-H | Faster (relative to α-C-D) | Directs functionalization to the β-position |
Studies on Regio- and Stereoselectivity in Pyrrolidine Transformations
The introduction of deuterium at the 2- and 5-positions of the pyrrolidine ring can influence the regio- and stereoselectivity of chemical transformations. nih.gov
Regioselectivity: As discussed in the context of radical reactions, blocking the α-positions with deuterium can redirect a reaction to other sites, thereby controlling the regiochemical outcome. This principle extends beyond radical chemistry. In metal-catalyzed C-H functionalization, if the initial C-H activation is directed by the nitrogen atom, the deuteration at the α-positions can inhibit reaction at those sites, potentially promoting functionalization at the less sterically hindered but electronically less favored β-positions. nih.gov
Stereoselectivity: While deuterium substitution has a minimal steric footprint, its influence on reaction dynamics and transition state geometries can affect stereoselectivity. In asymmetric catalysis, the precise formation of a stereocenter is paramount. Using this compound allows researchers to study how changes in the vibrational frequencies and bond strengths of the α-C-H/D bonds impact the diastereomeric or enantiomeric ratio of the products. For example, in the catalytic asymmetric synthesis of α-deuterated pyrrolidine derivatives via 1,3-dipolar cycloaddition, the cleavage of the α-C-H bond is favored over the α-C-D bond, which is a key factor in achieving high levels of deuterium incorporation and stereocontrol. nih.gov The stereochemical integrity of the deuterated centers can be tracked throughout a reaction sequence, providing valuable information about whether a particular step proceeds with inversion, retention, or racemization of configuration. mdpi.comnih.gov
Insights into Biotransformation Mechanisms and Metabolic Fates
In medicinal chemistry and drug development, understanding the metabolic fate of a drug is critical. Many drug molecules contain pyrrolidine scaffolds, which are susceptible to metabolism by enzymes such as the Cytochrome P450 (CYP) family. nih.govfrontiersin.org This metabolism often involves the oxidation of C-H bonds.
The use of this compound in a drug candidate can provide significant insights into its biotransformation. nih.gov The KIE associated with enzymatic C-D bond cleavage is often substantial, meaning that metabolism at the deuterated positions will be significantly slower than at the corresponding C-H positions. acs.org This phenomenon, known as "metabolic switching," has two main applications:
Elucidating Metabolic Pathways: By comparing the metabolite profile of a deuterated drug with its non-deuterated counterpart, researchers can identify the primary sites of metabolism. If deuteration at the α-positions of the pyrrolidine ring leads to a significant decrease in a particular metabolite and an increase in others, it provides strong evidence that the α-positions were a primary site of metabolic attack. nih.gov
Improving Pharmacokinetic Properties: If a drug is rapidly metabolized at the α-position of a pyrrolidine ring, leading to rapid clearance and low bioavailability, replacing the hydrogens at that site with deuterium can slow down this process. This can lead to a longer drug half-life, increased exposure, and potentially a better therapeutic profile. This strategy has been successfully employed in the development of several deuterated drugs.
Table 3: Effect of Deuteration on Pyrrolidine Metabolism
| Compound | Primary Metabolic Pathway | Rate of Metabolism | Pharmacokinetic Consequence |
| Drug with Pyrrolidine Moiety | CYP-mediated oxidation at α-C-H | Fast | Rapid clearance, low exposure |
| Drug with this compound Moiety | Blocked oxidation at α-C-D; metabolism shifts to other sites (metabolic switching) | Slow | Slower clearance, higher exposure, longer half-life |
Pyrrolidine 2,2,5,5 D4 in Advanced Analytical Chemistry and Bioanalysis
Role as Stable Isotope Labeled Internal Standards (SILS) in Mass Spectrometry-Based Quantification
Pyrrolidine-2,2,5,5-d4 is frequently employed as a stable isotope-labeled internal standard (SILS) in quantitative mass spectrometry (MS). unodc.orgunodc.org The fundamental principle behind using a SILS is that it is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the SILS and the analyte have nearly identical physicochemical properties, they co-elute during chromatographic separation and experience similar ionization efficiencies and matrix effects in the MS source. unodc.orgeijppr.com This co-behavior is crucial for accurate quantification, as the ratio of the analyte's signal to the SILS's signal remains constant, even if the absolute signal intensities fluctuate due to various factors.
The use of deuterated standards like this compound is a well-established practice for the quantification of a wide range of compounds, including pharmaceuticals, metabolites, and environmental contaminants. dntb.gov.uanih.govcuny.edu For instance, in the analysis of synthetic cathinones, which often contain a pyrrolidine (B122466) ring, a deuterated analog serves as an ideal internal standard to ensure precise and accurate measurement in complex biological samples. unodc.orgnih.gov
Methodological Validation and Quality Control in Quantitative Bioanalysis
The validation of bioanalytical methods is a mandatory requirement by regulatory bodies to ensure the reliability of pharmacokinetic, toxicokinetic, and clinical trial data. iosrphr.orgnih.govresearchgate.net this compound plays a pivotal role in this process. By incorporating a SILS into the validation protocol, key parameters such as accuracy, precision, linearity, and stability can be robustly assessed.
During method validation, the consistent response ratio between the analyte and this compound across different concentrations and experimental conditions demonstrates the method's reliability. For example, in the quantification of a pyrrolidine-containing drug candidate, the precision and accuracy of the assay are determined by analyzing quality control (QC) samples spiked with known concentrations of the analyte and a fixed concentration of the deuterated internal standard. The acceptance criteria for these parameters are often stringent, with the coefficient of variation (%CV) for precision and the percentage of deviation from the nominal concentration for accuracy typically required to be within ±15%. nih.gov
Table 1: Representative Validation Parameters for a Bioanalytical Method Using a Stable Isotope Labeled Internal Standard
| Validation Parameter | Acceptance Criteria | Role of this compound |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | Ensures that the measured concentration reflects the true concentration by correcting for systemic errors. |
| Precision | Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ) | Minimizes the impact of random errors by providing a stable reference signal. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | The consistent analyte/IS ratio across the calibration range confirms a linear response. |
| Matrix Effect | Monitored to ensure it doesn't affect quantification | Co-elution with the analyte allows for the compensation of signal suppression or enhancement. |
| Recovery | Consistent and reproducible | Similar extraction efficiency to the analyte ensures that losses during sample preparation are accounted for. |
LLOQ: Lower Limit of Quantification
Compensation for Matrix Effects and Ionization Variability
One of the most significant challenges in bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect." eijppr.com This phenomenon refers to the alteration of ionization efficiency of the target analyte due to co-eluting endogenous components from the biological matrix (e.g., plasma, urine, or tissue homogenates). eijppr.com Matrix effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. eijppr.com
This compound is instrumental in mitigating the impact of matrix effects. unodc.org Since the deuterated standard co-elutes with the analyte and has the same ionization characteristics, it experiences the same degree of ion suppression or enhancement. eijppr.com Consequently, the ratio of the analyte peak area to the internal standard peak area remains unaffected, leading to a more accurate and precise measurement of the analyte's concentration. This ability to compensate for matrix effects is a primary reason why the use of a SILS is considered the "gold standard" in quantitative bioanalysis. unodc.org
Application in Untargeted Metabolomics for Pathway Discovery and Flux Analysis
While the primary application of this compound is as an internal standard in targeted quantitative analysis, the principles of stable isotope labeling are also foundational to the field of untargeted metabolomics, particularly for pathway discovery and metabolic flux analysis. researchgate.netnih.govox.ac.ukisotope.com In these approaches, stable isotope-labeled compounds are introduced into biological systems as tracers to follow their metabolic fate. nih.govnih.gov
Although specific studies detailing the use of this compound as a metabolic tracer for pathway discovery or flux analysis are not extensively documented in the current scientific literature, its potential in this area can be inferred from the general principles of stable isotope tracing. If a metabolic pathway involving the pyrrolidine ring is of interest, introducing this compound could, in theory, allow researchers to trace the incorporation of the deuterated moiety into downstream metabolites. By analyzing the mass shifts in the resulting metabolic products, it would be possible to elucidate novel metabolic pathways or quantify the rate of metabolic reactions (flux). researchgate.netnih.govox.ac.ukisotope.comnih.gov
For example, if this compound were to be metabolized, the resulting products would carry the deuterium (B1214612) label, creating a distinct isotopic signature that can be detected by high-resolution mass spectrometry. This would enable the differentiation of metabolites derived from the exogenous labeled compound from the endogenous unlabeled pool.
Isotopic Labeling for Enhanced Detection and Quantification in Complex Biological Matrices
The presence of a stable isotope label in this compound not only facilitates its use as an internal standard but also enhances its utility in the detection and quantification of its unlabeled counterpart in complex biological matrices. dntb.gov.ua The distinct mass of the deuterated compound allows for highly selective detection using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in tandem mass spectrometry.
In a typical quantitative workflow, both the analyte and this compound are extracted from the biological matrix. During LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. The high specificity of this detection method minimizes interference from other matrix components, thereby improving the signal-to-noise ratio and lowering the limit of quantification (LOQ).
Table 2: Example of LC-MS/MS Parameters for the Quantification of a Pyrrolidine-Containing Analyte Using this compound as an Internal Standard
| Parameter | Analyte (Unlabeled) | Internal Standard (this compound) |
| Precursor Ion (m/z) | [M+H]⁺ | [M+H+4]⁺ |
| Product Ion (m/z) | Fragment 1 | Labeled Fragment 1 |
| Collision Energy (eV) | Optimized for analyte | Optimized for internal standard |
| Retention Time (min) | Expected to be nearly identical | Expected to be nearly identical |
This enhanced selectivity and sensitivity are particularly advantageous when analyzing low-abundance analytes in challenging matrices such as brain tissue or cerebrospinal fluid, where minimizing background noise is critical for obtaining reliable data.
Spectroscopic Investigations and Characterization of Pyrrolidine 2,2,5,5 D4
Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Pyrrolidines
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. In the case of deuterated compounds like Pyrrolidine-2,2,5,5-d4, NMR is crucial for verifying the specific sites and the degree of deuterium (B1214612) incorporation.
¹H and ¹³C NMR Spectral Analysis of Deuterium-Labeled Positions
The introduction of deuterium atoms at the C2 and C5 positions of the pyrrolidine (B122466) ring leads to distinct and predictable changes in both the ¹H and ¹³C NMR spectra compared to the unlabeled parent compound.
¹H NMR Spectroscopy: The most apparent effect in the ¹H NMR spectrum of this compound is the disappearance of the signals corresponding to the protons at the C2 and C5 positions. In an unlabeled pyrrolidine, these α-protons typically appear as a multiplet in the range of 2.5-3.0 ppm. libretexts.org The only remaining signals in the ¹H spectrum of the fully deuterated compound would be from the protons at the C3 and C4 positions (β-protons) and the N-H proton. The β-protons, which appear around 1.5-2.0 ppm, would exhibit a simplified coupling pattern due to the absence of coupling to the α-protons. The N-H proton signal is typically broad and its chemical shift is dependent on solvent and concentration. The addition of D₂O would cause the N-H signal to disappear due to chemical exchange. libretexts.org
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the signals for the deuterated carbons (C2 and C5) are still observable but are significantly altered. Due to the spin (I=1) of the deuterium nucleus, the signals for C2 and C5 appear as triplets because of one-bond carbon-deuterium (¹J C-D) coupling. Furthermore, these signals are generally of lower intensity compared to protonated carbons due to a phenomenon known as the Nuclear Overhauser Effect (NOE), which is less efficient for deuterated carbons. The chemical shifts of the deuterated carbons also experience a slight upfield shift, known as an isotope shift. The signals for the non-deuterated carbons (C3 and C4) remain as singlets (in a proton-decoupled spectrum) but may also show minor upfield isotope shifts induced by the deuterium atoms two bonds away. libretexts.org
| Position | Expected ¹H NMR Signal | Expected ¹³C NMR Signal |
|---|---|---|
| C-2, C-5 | Absent (Replaced by Deuterium) | Triplet, reduced intensity, upfield isotope shift |
| C-3, C-4 | Multiplet (~1.5-2.0 ppm), simplified pattern | Singlet, minor upfield isotope shift |
| N-H | Broad singlet (variable ppm), exchangeable with D₂O | N/A |
Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pattern Analysis
Mass spectrometry is indispensable for analyzing deuterated compounds. It is used to confirm the molecular weight, determine the level of isotopic enrichment, and elucidate fragmentation pathways which can confirm the location of the deuterium labels. rsc.orgrsc.org
The isotopic purity of this compound can be readily determined by comparing the relative intensities of the molecular ion peaks of the deuterated species (d₄) and any residual, partially deuterated (d₁, d₂, d₃) or non-deuterated (d₀) isotopologues. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is particularly useful as it can resolve these different species with high accuracy. nih.govresearchgate.net
The fragmentation pattern of pyrrolidine and its derivatives in MS is well-characterized. For amines, a primary fragmentation pathway is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which results in the loss of an alkyl radical and the formation of a stable iminium ion. libretexts.orgmiamioh.edu In the case of this compound, the fragmentation would be expected to show the loss of deuterated fragments, confirming the position of the labels. For example, fragmentation of deuterated α-pyrrolidinophenone shows that the deuterium labels remain on the cleaved pyrrolidine-containing fragment, indicating no H/D scrambling occurs before fragmentation. wvu.edu
Characterization of Hypervalent Pyrrolidinium (B1226570) Radicals by Neutralization-Reionization Mass Spectrometry (NRMS)
Neutralization-reionization mass spectrometry (NRMS) is a sophisticated tandem mass spectrometry technique used to generate and study highly reactive or unstable neutral species in the gas phase. researchgate.netacs.org The method involves neutralizing a mass-selected ion beam, allowing the resulting neutral species to travel for a short period (microseconds), and then reionizing them for mass analysis. researchgate.netacs.org
This technique has been successfully applied to study hypervalent pyrrolidinium radicals and their deuterium-labeled derivatives. acs.org In these experiments, pyrrolidinium cations are generated, mass-selected, and then neutralized by charge transfer with a collision gas. The resulting hypervalent pyrrolidinium radicals are transient species. The stability and dissociation pathways of these radicals can be investigated. Studies on deuterated isotopomers, including those related to this compound, have shown that these radicals can exhibit small fractions of stable species with microsecond lifetimes. acs.org The primary dissociation pathway for secondary and tertiary pyrrolidinium radicals involves the loss of a hydrogen atom, which was found to be a much more favorable leaving group than alkyl or phenyl radicals. acs.org
Vibrational Spectroscopy (IR, Raman, VCD) for Molecular Structure and Dynamics
Vibrational spectroscopy, including Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), provides detailed information about the bonding, structure, and conformational dynamics of molecules. researchgate.netmdpi.com
Influence of Deuteration on Vibrational Modes and Absorption Frequencies
The substitution of hydrogen with deuterium significantly impacts the vibrational spectrum of a molecule. Due to the increased mass of deuterium compared to hydrogen, the vibrational frequencies of modes involving the deuterium atom are lowered. This isotope effect is most pronounced for stretching and bending modes directly involving the C-D bond.
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Stretching (ν) | ~2850-2960 | ~2100-2200 | researchgate.net |
| Bending (δ) | ~1350-1470 | ~950-1050 | researchgate.net |
Note: Frequencies are approximate and can vary based on molecular environment.
In the IR and Raman spectra of this compound, the characteristic C-H stretching absorptions from the α-carbons would be absent and replaced by new C-D stretching bands at significantly lower wavenumbers (approximately 2100-2200 cm⁻¹). researchgate.net Similarly, C-H bending modes would be replaced by C-D bending modes at lower frequencies. This clear shift in absorption frequencies provides definitive evidence of deuteration and can be used to study molecular dynamics and interactions. nih.gov
Vibrational Circular Dichroism (VCD) is a technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgnih.gov While this compound is not chiral, VCD is a powerful tool for determining the absolute configuration and solution-phase conformation of chiral pyrrolidine derivatives. nih.govrsc.org The introduction of deuterium can serve as a spectroscopic probe, altering the VCD spectrum in a predictable way that can help in the assignment of complex vibrational modes.
Chiroptical Spectroscopy for Absolute Configuration Determination of Chiral Deuterated Pyrrolidine Derivatives
The precise determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. purechemistry.org For chiral molecules where chirality arises from isotopic substitution, such as in deuterated pyrrolidine derivatives, conventional methods may be challenging. Chiroptical spectroscopic techniques, including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), in combination with quantum chemical calculations, have emerged as powerful tools for the unambiguous assignment of absolute configuration in solution. nih.govwikipedia.orgmdpi.com
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This technique is particularly sensitive to the three-dimensional arrangement of atoms and can provide a detailed stereochemical fingerprint of a molecule. wikipedia.org For a molecule like a chiral derivative of this compound, the VCD spectrum would exhibit characteristic positive and negative bands corresponding to its specific vibrational modes. The absolute configuration can be determined by comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a known enantiomer (e.g., the R or S configuration). nih.gov A good agreement between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration. nih.gov
The general workflow for determining the absolute configuration of a chiral deuterated pyrrolidine derivative using VCD spectroscopy is as follows:
Experimental Measurement: The VCD and infrared (IR) spectra of the deuterated pyrrolidine derivative are recorded in a suitable solvent.
Computational Modeling: Density Functional Theory (DFT) calculations are performed to predict the VCD and IR spectra for one enantiomer of the molecule. wikipedia.org This involves conformational searches to identify the most stable conformers in solution, followed by frequency calculations for each conformer.
Spectral Comparison: The calculated spectrum is then compared with the experimental spectrum. A match in the pattern of positive and negative bands (for VCD) and absorption peaks (for IR) confirms the absolute configuration of the sample.
For instance, in the analysis of a chiral pyrrolidine derivative, specific vibrational modes, such as C-H, N-H, and C-N stretching and bending, would give rise to distinct signals in the VCD spectrum. The substitution with deuterium in this compound would shift the vibrational frequencies of the C-D bonds to a different region of the spectrum compared to C-H bonds, a factor that must be accurately modeled in the theoretical calculations.
Electronic Circular Dichroism (ECD) is another chiroptical technique that measures the differential absorption of circularly polarized ultraviolet and visible light. nih.gov ECD is sensitive to the electronic transitions within a molecule and can also be used for absolute configuration determination by comparing experimental and calculated spectra. purechemistry.orgnih.gov The Cotton effect, which is the characteristic shape of an ECD band, is directly related to the stereochemistry of the molecule. nih.gov
The combination of VCD and ECD provides a comprehensive and reliable approach for the stereochemical elucidation of chiral deuterated pyrrolidine derivatives. The recent advancements in both spectroscopic instrumentation and computational chemistry have made these methods increasingly accessible and accurate for the analysis of complex chiral molecules. mdpi.comillinois.edu The ability to determine the absolute configuration of molecules where chirality is induced by isotopic substitution is crucial for understanding their properties and potential applications. rsc.orgnih.gov
Below are illustrative data tables that represent the kind of information generated during a chiroptical study for the absolute configuration determination of a hypothetical chiral deuterated pyrrolidine derivative.
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies and VCD Intensities for a Hypothetical Chiral Pyrrolidine Derivative
| Experimental Frequency (cm⁻¹) | Experimental VCD Intensity (Δε) | Calculated Frequency (cm⁻¹) (R-enantiomer) | Calculated VCD Intensity (Δε) (R-enantiomer) | Vibrational Assignment |
| 2980 | +2.5 | 2985 | +2.8 | Asymmetric CH₂ Stretch |
| 2955 | -1.8 | 2960 | -2.1 | Symmetric CH₂ Stretch |
| 1450 | +0.9 | 1455 | +1.1 | CH₂ Scissoring |
| 1320 | -0.5 | 1325 | -0.6 | CH₂ Wagging |
| 1100 | +1.2 | 1105 | +1.5 | C-N Stretch |
Table 2: Experimental and Calculated Electronic Circular Dichroism Data for a Hypothetical Chiral Pyrrolidine Derivative
| Experimental Wavelength (nm) | Experimental Molar Ellipticity (deg·cm²/dmol) | Calculated Wavelength (nm) (R-enantiomer) | Calculated Rotatory Strength (R) | Transition Assignment |
| 210 | +15,000 | 212 | +18.2 | π → π |
| 245 | -8,500 | 248 | -9.8 | n → σ |
Specialized Research Applications of Deuterated Pyrrolidine Analogues
Modulation of Photophysical Properties in Fluorescent Dyes and Probes
The incorporation of deuterated pyrrolidine (B122466) moieties into fluorescent dyes and probes can significantly alter their photophysical properties. The increased mass of deuterium (B1214612) compared to hydrogen can influence the vibrational energy levels of the molecule, which in turn can affect the rates of non-radiative decay processes that compete with fluorescence. This modulation is particularly impactful in the design of robust fluorophores for advanced imaging and sensing applications.
A key challenge in fluorescence microscopy and single-molecule spectroscopy is the photobleaching of fluorescent probes, which limits the duration and quality of imaging experiments. Deuteration of the pyrrolidine ring in certain fluorophores has been demonstrated as an effective strategy to enhance both their brightness and photostability.
The replacement of hydrogen atoms with deuterium at the 2, 2, 5, and 5 positions of the pyrrolidine ring can rigidify the structure, thereby reducing the efficiency of non-radiative decay pathways that lead to photobleaching. This results in a higher fluorescence quantum yield and a longer excited-state lifetime, contributing to increased brightness. Furthermore, the stronger C-D bond compared to the C-H bond makes the molecule more resistant to photochemical degradation, thus enhancing its photostability.
A comparative study of a deuterated CinNapht fluorophore (6l) and its non-deuterated counterpart (6m) illustrates these benefits. Under continuous irradiation at 470 nm, the deuterated compound exhibited a significantly slower decline in fluorescence intensity over time. researchgate.net
Table 1: Comparison of Photophysical Characteristics of Deuterated (6l) and Non-Deuterated (6m) CinNapht Fluorophores
| Property | CinNapht 6l (Deuterated) | CinNapht 6m (Non-deuterated) |
|---|---|---|
| Absorption Max (nm) | 470 | 470 |
| Emission Max (nm) | 530 | 530 |
| Fluorescence Intensity Decline (after 3h irradiation) | ~10% | ~40% |
Data sourced from a study on CinNapht fluorophores. researchgate.net
Application in Polymer Science for Structural and Dynamical Studies
In polymer science, understanding the structure and dynamics of polymer chains is crucial for designing materials with desired properties. Deuterated polymers, including those incorporating Pyrrolidine-2,2,5,5-d4, serve as powerful tools in these investigations, particularly in conjunction with neutron scattering techniques. resolvemass.ca
The significant difference in the neutron scattering cross-sections of hydrogen and deuterium allows for "contrast matching." By selectively deuterating specific components of a polymer blend or a block copolymer, researchers can highlight or effectively make "invisible" certain parts of the structure to the neutron beam. This enables the detailed elucidation of polymer morphology, chain conformation, and the dynamics of polymer diffusion. resolvemass.canih.gov
While specific studies detailing the use of this compound in this exact context are not prevalent in the provided search results, the principles of using deuterated monomers apply. The incorporation of deuterated pyrrolidine units into a polymer backbone would allow for precise structural and dynamical analysis of that specific segment of the polymer chain. This approach is invaluable for understanding polymer-polymer interactions, phase separation, and the motion of polymer chains in melts and solutions. resolvemass.ca The enhanced stability conferred by deuteration can also be advantageous in studies requiring harsh experimental conditions. resolvemass.ca
Development of Reduction-Resistant Spin Labels and Probes for EPR and NMR Tomography
Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when combined with site-directed spin labeling (SDSL), is a powerful technique for studying the structure and conformational changes of biomolecules. nih.gov This method relies on the introduction of a stable paramagnetic probe, typically a nitroxide spin label, at a specific site in the molecule of interest. mdpi.com However, a major challenge for in-cell EPR studies is the rapid reduction of conventional nitroxide spin labels by the cellular environment, leading to a loss of the EPR signal. bohrium.com
Pyrrolidine-based nitroxides, especially those with bulky substituents adjacent to the N-O group, have shown significantly higher resistance to reduction compared to piperidine-based labels. researchgate.netmdpi.comnih.gov The development of sterically shielded pyrrolidine nitroxides has been a key advancement for in-cell EPR. bohrium.com
Table 2: Impact of Deuteration on Nitroxide Spin Label Properties for EPR
| Property | Standard Nitroxide | Deuterated Pyrrolidine-based Nitroxide | Benefit of Deuteration |
|---|---|---|---|
| Reduction Resistance | Susceptible to in-cell reduction | Enhanced resistance due to steric shielding and bond strength | Longer-lasting signal for in-cell studies bohrium.com |
| Phase Memory Time (Tm) | Short (e.g., 2-4 µs in non-deuterated solvent) | Significantly extended | Enables measurement of longer distances and increases sensitivity nih.gov |
| Spectral Resolution | Broader lines due to hyperfine interactions with protons | Narrower lines due to smaller magnetic moment of deuterium | Improved resolution and accuracy of distance measurements |
The combination of a reduction-resistant pyrrolidine core and deuteration provides highly stable and sensitive spin labels for advanced EPR and Nuclear Magnetic Resonance (NMR) tomography applications, enabling detailed structural and dynamic studies of biomolecules in their native environments. researchgate.net
Computational Chemistry and Theoretical Studies of Pyrrolidine 2,2,5,5 D4 Systems
Quantum Mechanical Simulations for Predicting Deuterium (B1214612) Effects on Reactivity
Quantum mechanical (QM) simulations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. In the context of Pyrrolidine-2,2,5,5-d4, QM methods can be employed to understand how the substitution of hydrogen with deuterium at the C2 and C5 positions impacts the molecule's reactivity. The primary influence of this isotopic substitution is on the vibrational frequencies of the C-D bonds compared to C-H bonds, which in turn affects the zero-point energy (ZPE) of the molecule.
Theoretical studies on related deuterated amines and other organic molecules have shown that the C-D bond is stronger and vibrates at a lower frequency than the C-H bond. nih.govacs.org This difference in bond strength and vibrational energy can lead to a significant kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. QM simulations can predict the magnitude of this KIE by calculating the energy profiles of reaction pathways for both the deuterated and non-deuterated species.
For instance, in reactions where a C-H bond at the 2 or 5 position of the pyrrolidine (B122466) ring is broken in the rate-determining step, such as in certain oxidation or hydrogen abstraction reactions, a primary KIE would be expected. QM calculations, often using Density Functional Theory (DFT), can model the transition states of these reactions and compute the activation energies. The difference in activation energies between the deuterated and non-deuterated reactants allows for the theoretical prediction of the KIE.
While specific QM studies on the reactivity of this compound are not extensively available in the literature, the principles derived from computational studies on other deuterated organic compounds are directly applicable. These studies consistently demonstrate that deuteration at a reactive site generally leads to a decrease in the reaction rate.
Table 1: Theoretical Approaches to Predict Deuterium Effects on Reactivity
| Computational Method | Predicted Effect of Deuteration at C2 and C5 | Relevant Findings from Analogous Systems |
| Density Functional Theory (DFT) | Increased activation energy for reactions involving C-D bond cleavage. | Calculation of transition state geometries and energies to predict primary kinetic isotope effects. |
| Ab initio methods | Altered vibrational frequencies affecting zero-point energy. | Simultaneous calculation of electronic and nuclear wave functions to determine isotope-induced geometrical changes. nih.govacs.org |
| Quantum Tunneling Calculations | Reduced probability of hydrogen/deuterium tunneling in reactions. | Tunneling contributions to KIEs are smaller for deuterium, further slowing the reaction rate. |
Molecular Dynamics and Docking Simulations for Interaction Analysis
Molecular dynamics (MD) and molecular docking simulations are powerful computational techniques used to study the interactions between molecules. mdpi.combiorxiv.orgnih.gov While specific MD and docking studies focused solely on this compound are limited, the methodologies are well-suited to investigate how deuteration at the 2 and 5 positions influences its binding and interaction with other molecules, such as biological macromolecules or solvent molecules.
Molecular docking could be used to predict the preferred binding orientation of this compound within a receptor's active site. The slightly altered molecular volume and vibrational properties due to deuteration could subtly influence the binding affinity and mode compared to the non-deuterated form.
MD simulations can provide a dynamic picture of these interactions over time. For example, simulations could reveal differences in the stability of hydrogen bonds formed between the pyrrolidine nitrogen and a binding partner, or alterations in the hydrophobic interactions of the deuterated methylene groups. The increased mass of deuterium can lead to altered dynamics, such as slower conformational transitions or changes in the vibrational modes of the entire molecule, which could impact its interaction profile.
In a broader context, MD simulations are frequently used to explore the conformational landscape of molecules and their complexes. mdpi.com For this compound, MD could be used to explore how deuteration affects the ring's flexibility and its ability to adopt different conformations when interacting with a binding partner.
Table 2: Potential Applications of MD and Docking for this compound Interaction Analysis
| Simulation Technique | Potential Insights for this compound |
| Molecular Docking | Prediction of binding poses and estimation of binding affinities to target proteins. |
| Molecular Dynamics (MD) | Analysis of the stability of protein-ligand complexes and characterization of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). |
| Free Energy Calculations (e.g., MM/PBSA) | Quantitative estimation of the binding free energy, allowing for a comparison of the binding strength of the deuterated vs. non-deuterated compound. |
Theoretical Basis for Kinetic Isotope Effects and Bond Dissociation Energies
The theoretical foundation for the kinetic isotope effect (KIE) lies in the principles of statistical mechanics and quantum mechanics. The substitution of a lighter isotope with a heavier one leads to a decrease in the vibrational frequency of the chemical bond. According to the quantum mechanical model of a harmonic oscillator, the zero-point energy (ZPE) of a bond is given by E₀ = (1/2)hν, where h is Planck's constant and ν is the vibrational frequency.
Since the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms forming the bond, a C-D bond has a lower vibrational frequency and consequently a lower ZPE than a C-H bond. For a reaction to occur, the bond must be broken, which requires overcoming an energy barrier. The activation energy for breaking a C-D bond is therefore higher than that for a C-H bond because the C-D bond starts from a lower initial energy state. This difference in activation energy leads to a slower reaction rate for the deuterated compound, resulting in a "normal" primary KIE (kH/kD > 1).
The bond dissociation energy (BDE) is the energy required to break a bond homolytically. Theoretical calculations have shown that the C-D bond is slightly stronger than the C-H bond. This is a direct consequence of the lower zero-point energy of the C-D bond. wikipedia.org Computational methods, such as DFT, can be used to calculate BDEs with a high degree of accuracy. nih.gov
Table 3: Comparison of Theoretical C-H and C-D Bond Properties
| Property | C-H Bond | C-D Bond | Consequence for this compound |
| Reduced Mass | Lower | Higher | Lower vibrational frequency for C-D bonds. |
| Zero-Point Energy (ZPE) | Higher | Lower | Higher activation energy for C-D bond cleavage. |
| Bond Dissociation Energy (BDE) | ~410-420 kJ/mol | ~418-428 kJ/mol | C-D bonds at positions 2 and 5 are stronger and less reactive towards homolytic cleavage. |
Note: The BDE values are approximate and can vary depending on the specific chemical environment.
Conformational Analysis of Deuterated Pyrrolidine Rings
The five-membered pyrrolidine ring is not planar and exists in a variety of puckered conformations. These conformations can be described by two main forms: the "envelope" (or Cₛ symmetry) and the "twist" (or C₂ symmetry) conformations. The specific puckering of the pyrrolidine ring can be influenced by the nature and stereochemistry of its substituents.
Computational methods, particularly high-level ab initio and DFT calculations, can be used to perform a detailed conformational analysis of the deuterated pyrrolidine ring. By calculating the potential energy surface of the ring, it is possible to identify the most stable conformations and the energy barriers between them. Theoretical studies on proline, a substituted pyrrolidine, have identified two predominant puckering states, often referred to as "UP" and "DOWN" puckers, which are defined by the displacement of the Cγ and Cβ atoms relative to the plane of the other ring atoms. nih.govnih.gov
Table 4: Key Conformational Parameters of the Pyrrolidine Ring
| Parameter | Description | Expected Influence of 2,2,5,5-Deuteration |
| Puckering Amplitude (q) | The degree of deviation from planarity. | Minor changes due to altered bond lengths and vibrational amplitudes. |
| Phase Angle of Pseudorotation (Φ) | Describes the position along the pseudorotational itinerary (envelope vs. twist). | Potential slight shift in the preferred phase angle. |
| Endocyclic Torsion Angles | The dihedral angles within the ring. | Small adjustments to accommodate the steric and electronic effects of deuterium. |
Q & A
Q. How is Pyrrolidine-2,2,5,5-d4 synthesized, and what methods are used to confirm its isotopic purity?
Answer: this compound is typically synthesized via acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or CD₃OD) under controlled conditions. Isotopic purity is confirmed using:
- Nuclear Magnetic Resonance (NMR): Deuterium incorporation at positions 2 and 5 is verified by the absence of proton signals at these sites. For example, ¹H NMR will show reduced splitting patterns due to deuteration .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or isotope ratio MS detects isotopic peaks (M+4) and quantifies deuterium content .
- Elemental Analysis: Combustion analysis ensures no residual protium at deuterated positions .
Q. What are the primary applications of this compound in mechanistic studies?
Answer: The compound is used as a deuterated tracer to:
Q. Which analytical techniques are critical for characterizing this compound in complex mixtures?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Separates and identifies deuterated compounds based on retention times and fragmentation patterns .
- Liquid Chromatography-NMR (LC-NMR): Combines separation with structural confirmation, particularly useful for detecting isotopic shifts in mixtures .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reactions involving this compound?
Answer: DoE methodologies, such as Central Composite Face (CCF) designs, are used to systematically vary factors like temperature, residence time, and reagent equivalents. For example:
Q. How do deuteration and pD affect the conformational dynamics of this compound?
Answer: Deuteration alters ring puckering amplitudes (ϕmax) and phase angles (P) in the pyrrolidine ring. NMR-based conformational analysis reveals:
Q. What strategies resolve contradictions in isotopic impurity data during quality control?
Answer: Contradictions arise from analytical limitations (e.g., MS sensitivity vs. NMR specificity). Mitigation strategies include:
Q. How is UPLC/Q-TOF MS applied to isolate deuterated pyrrolidine derivatives from complex matrices?
Answer:
- Fast Data-Directed Acquisition (Fast-DDA): Combines high-resolution separation with targeted MS/MS to identify deuterated isomers based on characteristic fragmentation (e.g., loss of D₂O or CD₃ groups) .
- Mass Spectral Networking: Clusters related compounds by shared fragments, enabling rapid identification of deuterated analogs in plant alkaloid extracts .
Q. How can isotopic scrambling be minimized during synthesis or storage of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
